![molecular formula C24H27N3O5 B102910 Z-Val-trp-OH CAS No. 18904-53-5](/img/structure/B102910.png)
Z-Val-trp-OH
Overview
Description
Z-Val-trp-OH: is a synthetic dipeptide composed of the amino acids valine and tryptophan. It is primarily used in proteomics research and has shown potential in various biochemical applications. The compound has a molecular formula of C24H27N3O5 and a molecular weight of 437.5 g/mol .
Mechanism of Action
Target of Action
Z-Val-Trp-OH is a homologue of Val-Tyr-Lys (VTK) and has been shown to potentiate the contractile response of skeletal muscle . It has also been shown to have a potentiation effect on bradykinin, which may be due to the inhibition of an angiotensin-converting enzyme (ACE) and the inhibition of an arginine vasopressin receptor .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in their function. For instance, it potentiates the contractile response of skeletal muscle, which may increase the strength and endurance of the muscle . Additionally, it has a potentiation effect on bradykinin, possibly due to the inhibition of ACE and the arginine vasopressin receptor .
Biochemical Pathways
This compound is involved in the tryptophan (Trp) metabolism pathway, which primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . A variety of bioactive compounds produced via Trp metabolism can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Pharmacokinetics
As a biochemical used in proteomics research , it’s likely that these properties would be influenced by factors such as the route of administration, dosage, and the individual’s metabolic rate.
Result of Action
The result of this compound’s action is an increase in the strength and endurance of muscle due to its potentiation of the contractile response of skeletal muscle . It also has a potentiation effect on bradykinin, which may lead to changes in blood pressure regulation .
Biochemical Analysis
Biochemical Properties
Z-Val-trp-OH is a homologue of Val-Tyr-Lys (VTK). It has been shown to potentiate the contractile response of skeletal muscle . This compound has been shown to have a potentiation effect on bradykinin, which may be due to the inhibition of an angiotensin converting enzyme (ACE) and the inhibition of an arginine vasopressin receptor .
Cellular Effects
It is known that tryptophan (Trp), one of the components of this compound, plays a crucial role in various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Molecular Mechanism
It has been suggested that the interaction between the peptides and acetylcholinesterase (AChE) could be performed by hydrogen bonds, π-alkyl bonds, and alkyl bonds .
Metabolic Pathways
This compound is involved in the metabolic pathways of the amino acids valine and tryptophan. Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Z-Val-trp-OH can be synthesized from L-Tryptophan and (S)-Benzyl 1-(1H-benzo[d][1,2,3]triazol-1-yl)-3-methyl-1-oxobutan-2-ylcarbamate. The synthesis involves solid-phase peptide synthesis (SPPS), a method widely used for the preparation of peptides due to its predictability and flexibility . The reaction conditions typically involve the use of triethylamine in water and acetonitrile at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The use of protective groups and optimized cleavage procedures are crucial to prevent side reactions and ensure the integrity of the peptide .
Chemical Reactions Analysis
Types of Reactions: Z-Val-trp-OH undergoes various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized under specific conditions, leading to the formation of kynurenine derivatives.
Reduction: Reduction reactions are less common but can be employed to modify the peptide’s structure.
Substitution: The peptide can undergo substitution reactions, particularly at the amino and carboxyl termini.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles can be employed under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can lead to kynurenine derivatives, which have distinct biochemical properties .
Scientific Research Applications
Peptide Synthesis
Overview : Z-Val-Trp-OH is primarily used as a building block in peptide synthesis. Its structure allows for the formation of complex peptides that can mimic natural biological compounds.
- Biological Activity : Peptides synthesized using this compound have shown promising biological activities, including antimicrobial and anticancer properties. These peptides can interact with specific receptors or enzymes, enhancing therapeutic efficacy in drug development .
Peptide Type | Biological Activity | Potential Applications |
---|---|---|
Antimicrobial Peptides | Inhibit bacterial growth | Infection treatment |
Anticancer Peptides | Induce apoptosis in cancer cells | Cancer therapy |
Pharmaceutical Development
Role in Drug Design : this compound is crucial in the pharmaceutical industry, particularly in developing new drugs targeting cancer and other diseases. The modification of peptides can lead to enhanced stability and bioavailability.
- Case Study : Research has demonstrated that peptides derived from this compound can effectively target tumor cells while minimizing side effects on healthy tissues .
Drug Type | Target Disease | Mechanism of Action |
---|---|---|
Chemotherapeutics | Various cancers | Induction of cell death |
Targeted Therapies | Specific tumor types | Receptor-mediated action |
Biotechnology
Applications in Recombinant Proteins : In biotechnology, this compound is used to produce recombinant proteins essential for vaccine development and therapeutic agents.
- Importance : The ability to create complex proteins that closely resemble natural ones is vital for developing effective vaccines and treatments for various diseases .
Application Area | Example Use | Impact |
---|---|---|
Vaccine Development | Protein subunit vaccines | Enhanced immune response |
Therapeutic Proteins | Enzyme replacement therapies | Treatment of genetic disorders |
Neuroscience Research
Exploration of Neural Activity : this compound plays a significant role in neuroscience, particularly in studying the effects of peptides on neural functions.
- Research Findings : Studies indicate that peptides derived from this compound can modulate neurotransmitter release, potentially leading to advancements in understanding neurological disorders .
Research Focus | Findings | Potential Implications |
---|---|---|
Neurotransmitter Modulation | Altered synaptic activity | Insights into treatment for depression and anxiety |
Cosmetic Formulations
Use in Skincare Products : The properties of this compound are leveraged in cosmetic formulations to promote skin repair and rejuvenation.
- Market Application : Peptides derived from this compound are incorporated into skincare products aimed at reducing signs of aging and improving skin texture .
Product Type | Functionality | Consumer Benefit |
---|---|---|
Anti-aging creams | Stimulate collagen production | Improved skin elasticity |
Moisturizers | Enhance skin hydration | Softer, smoother skin |
Comparison with Similar Compounds
Val-Tyr-Lys (VTK): A homologue of Z-Val-trp-OH, known for its role in muscle contraction and enzyme inhibition.
Z-Pro-Val-Trp: Another peptide with similar inhibitory effects on ACE.
Uniqueness: this compound is unique due to its specific amino acid composition and the resulting biochemical properties. Its ability to potentiate muscle contraction and inhibit key enzymes makes it a valuable compound for research and potential therapeutic applications.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its synthesis, chemical reactions, and mechanism of action make it a valuable tool for scientific research and potential therapeutic development. The compound’s unique properties and comparison with similar peptides highlight its importance in the field of proteomics and beyond.
Biological Activity
Z-Val-trp-OH, or N-benzyloxycarbonyl-L-valine-L-tryptophan, is a dipeptide comprised of the amino acids valine and tryptophan, with a benzyloxycarbonyl (Z) protecting group at the N-terminus. This compound has garnered attention for its potential biological activities, particularly in peptide synthesis, enzyme inhibition, and neuropeptide signaling pathways. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
- Chemical Formula : C13H16N2O3
- Molecular Weight : 248.28 g/mol
- Structure : The compound features a peptide bond linking L-valine and L-tryptophan, with the Z group providing protection against unwanted reactions during synthesis.
1. Peptide Synthesis
This compound serves as a crucial building block in peptide synthesis. The protected N-terminus allows it to be incorporated into larger peptide chains while maintaining reactive functional groups for further modifications. This versatility is essential for studying protein structure and function.
2. Enzyme Inhibition
Research indicates that this compound may exhibit angiotensin-converting enzyme (ACE) inhibitory activity. ACE plays a significant role in regulating blood pressure, making this compound a potential candidate for hypertension treatment. However, further studies are necessary to confirm its efficacy as an ACE inhibitor .
3. Neuropeptide Signaling
The presence of tryptophan in this compound suggests potential interactions with neuropeptide signaling pathways, particularly those involving serotonin, a neurotransmitter linked to mood regulation. This dipeptide may influence serotonin levels and thereby affect mood and emotional responses .
4. Pain Modulation
Studies have suggested that this compound could impact bradykinin pathways, which are involved in pain modulation and inflammatory responses. This indicates its potential utility in developing analgesic compounds .
Interaction Studies
This compound has been shown to interact dynamically with other molecules, influencing their properties. For example, it can quench the fluorescence of certain dyes, indicating potential applications in biosensing technologies.
Comparative Analysis
To better understand this compound's unique characteristics, it is beneficial to compare it with similar compounds:
Compound Name | Structure/Characteristics | Unique Features |
---|---|---|
Z-Tryptophan | Contains only tryptophan; lacks valine component | Focuses on serotonin pathways |
Z-Valine | Contains only valine; lacks tryptophan component | Primarily involved in muscle metabolism |
Z-Leucine | Similar structure but with leucine instead of valine | Often involved in protein synthesis |
Val-Trp | Non-protected version without the benzyloxycarbonyl group | More reactive due to lack of protection |
This compound's combination of valine and tryptophan with a protecting group distinguishes it from other dipeptides, contributing to its specific biological activities .
Case Studies
Several studies have explored the biological activity of dipeptides similar to this compound:
- Study on ACE Inhibition : A study demonstrated that dipeptides containing tryptophan could significantly inhibit ACE activity, suggesting a similar potential for this compound .
- Neuropeptide Interaction : Research indicated that tryptophan-containing peptides could modulate serotonergic pathways, supporting the hypothesis that this compound may influence mood through serotonin regulation .
Properties
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-15(2)21(27-24(31)32-14-16-8-4-3-5-9-16)22(28)26-20(23(29)30)12-17-13-25-19-11-7-6-10-18(17)19/h3-11,13,15,20-21,25H,12,14H2,1-2H3,(H,26,28)(H,27,31)(H,29,30)/t20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRAUBNHWUYJIM-SFTDATJTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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